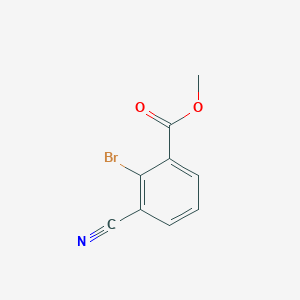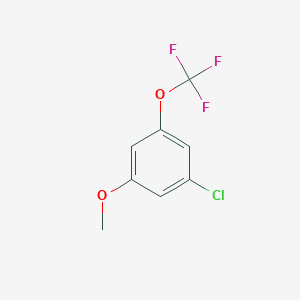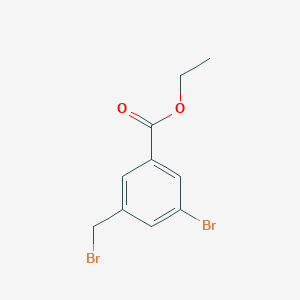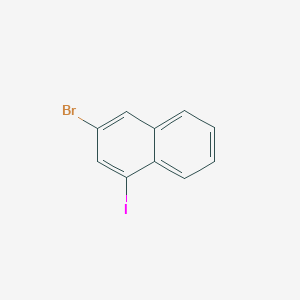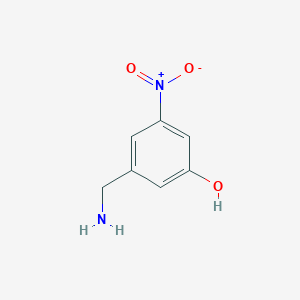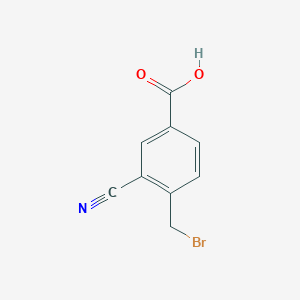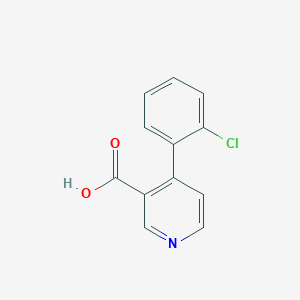
4-(4-Trifluoromethylphenyl)nicotinic acid
概要
説明
“4-(4-Trifluoromethylphenyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a member of pyridines and an aromatic carboxylic acid . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
The synthesis of “4-(4-Trifluoromethylphenyl)nicotinic acid” involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . The synthesis process is complex and requires careful handling of the reagents .Molecular Structure Analysis
The molecular formula of “4-(4-Trifluoromethylphenyl)nicotinic acid” is C7H4F3NO2 . The molecule crystallizes in a monoclinic structure with one molecule in the asymmetric unit . All of the carbon and nitrogen atoms are nearly co-planar .Chemical Reactions Analysis
The chemical reactions involving “4-(4-Trifluoromethylphenyl)nicotinic acid” are complex and involve several steps . The reactions are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“4-(4-Trifluoromethylphenyl)nicotinic acid” has a molecular weight of 191.11 g/mol . The compound is a member of pyridines and an aromatic carboxylic acid .科学的研究の応用
Crop Protection and Pesticides
Fluorinated organic compounds have gained prominence in the crop protection industry. Notably, more than 50% of pesticides launched in the last two decades contain fluorine atoms. Researchers explore the use of 4-(4-Trifluoromethylphenyl)nicotinic acid derivatives as potential agrochemicals due to their bioactivity .
Medicinal Chemistry and Drug Development
Nicotinic acid derivatives have attracted attention for their biological effects. Scientists investigate the potential of this compound in drug discovery. Its unique trifluoromethyl group may enhance binding affinity or modulate specific biological pathways. Further studies are needed to explore its pharmacological properties .
Coordination Chemistry and Metal Complexes
The carboxylic acid functionality in 4-(4-Trifluoromethylphenyl)nicotinic acid allows it to form coordination complexes with transition metals. Researchers study these complexes for catalytic applications, sensing, and material science. The trifluoromethyl substituent can influence the reactivity of metal centers .
Supramolecular Chemistry and Crystal Engineering
Understanding the crystal structure of this compound provides insights into its packing arrangement and intermolecular interactions. Researchers explore crystal engineering principles to design novel materials with desired properties. The crystallographic data can guide the synthesis of functional materials .
Fluorine-Containing Building Blocks
4-(4-Trifluoromethylphenyl)nicotinic acid serves as a valuable building block in synthetic chemistry. Its trifluoromethyl group introduces unique reactivity patterns, enabling the construction of complex molecules. Researchers use it as a precursor for various transformations, such as cross-coupling reactions and functional group modifications .
Materials Science and Surface Modification
Surface modification plays a crucial role in material science. Researchers investigate the use of 4-(4-Trifluoromethylphenyl)nicotinic acid as a functional ligand for modifying surfaces, nanoparticles, or thin films. The trifluoromethyl group can enhance hydrophobicity, alter electronic properties, or facilitate self-assembly processes .
Safety and Hazards
将来の方向性
The future directions of “4-(4-Trifluoromethylphenyl)nicotinic acid” research are promising. It is expected that many novel applications of TFMP will be discovered in the future . The compound is currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
作用機序
Target of Action
4-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic intermediate . It is primarily used in the preparation of other compounds, such as pyridine amides, which act as inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
The compounds it helps synthesize, such as pyridine amides and pyrazole-based benzamides, interact with their targets (hcv ns5b polymerase and crac channels, respectively) to exert their effects .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. For instance, pyridine amides inhibit the HCV NS5B polymerase, affecting the replication of the hepatitis C virus . Pyrazole-based benzamides, on the other hand, inhibit the CRAC channels, affecting calcium ion transport .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics. The ADME properties of the compounds it helps synthesize would also play a significant role in their bioavailability.
Result of Action
The molecular and cellular effects of 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. Pyridine amides inhibit the HCV NS5B polymerase, preventing the replication of the hepatitis C virus . Pyrazole-based benzamides inhibit the CRAC channels, affecting calcium ion transport and potentially influencing a variety of cellular processes .
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTBQPGYWYCBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692679 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
CAS RN |
1261936-06-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



